molecular formula C18H18ClFN2O3 B7001611 N-[4-chloro-2-(methoxymethyl)phenyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

N-[4-chloro-2-(methoxymethyl)phenyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

Cat. No.: B7001611
M. Wt: 364.8 g/mol
InChI Key: NWZNXHXUCCWFNI-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(methoxymethyl)phenyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzoxazepine structure, which includes a chloro, methoxymethyl, and fluoro substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-chloro-2-(methoxymethyl)phenyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c1-24-11-13-8-14(19)3-5-16(13)21-18(23)22-6-7-25-17-9-15(20)4-2-12(17)10-22/h2-5,8-9H,6-7,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZNXHXUCCWFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Cl)NC(=O)N2CCOC3=C(C2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(methoxymethyl)phenyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an amine.

    Introduction of Substituents: The chloro, methoxymethyl, and fluoro groups are introduced through various substitution reactions. For example, chlorination can be performed using thionyl chloride, while methoxymethylation can be achieved using methoxymethyl chloride in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(methoxymethyl)phenyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound may serve as a probe for studying biological processes, such as enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(methoxymethyl)phenyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[4-chloro-2-(methoxymethyl)phenyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide can be compared with other benzoxazepine derivatives, such as:

    N-[4-chloro-2-(methoxymethyl)phenyl]-5-methyl-1,4-oxazepane-4-carboxamide: This compound has a similar structure but lacks the fluoro substituent, which may affect its reactivity and biological activity.

    N-[4-chloro-2-(methoxymethyl)phenyl]-8-fluoro-1,4-benzoxazepine-4-carboxamide: This compound is similar but lacks the 3,5-dihydro modification, which may influence its stability and interactions.

The uniqueness of this compound lies in its specific combination of substituents and structural features, which confer distinct chemical and biological properties.

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